molecular formula C21H19Cl2N5 B4289391 6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

Cat. No.: B4289391
M. Wt: 412.3 g/mol
InChI Key: VZASTQWZNFOZOM-UHFFFAOYSA-N
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Description

6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzaldehyde with isopropylamine to form an intermediate, which is then subjected to cyclization and nitrile formation reactions under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

6-amino-8-(2,3-dichlorophenyl)-2-propan-2-yl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N5/c1-12(2)28-7-6-13-15(8-24)20(27)21(10-25,11-26)18(16(13)9-28)14-4-3-5-17(22)19(14)23/h3-6,12,16,18H,7,9,27H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASTQWZNFOZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 3
Reactant of Route 3
6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 4
Reactant of Route 4
6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 5
6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile
Reactant of Route 6
6-Amino-8-(2,3-dichlorophenyl)-2-(propan-2-YL)-1,2,3,7,8,8A-hexahydroisoquinoline-5,7,7-tricarbonitrile

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